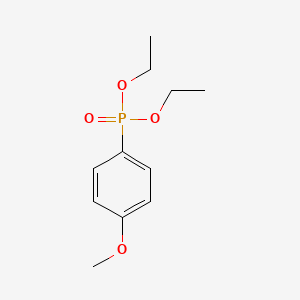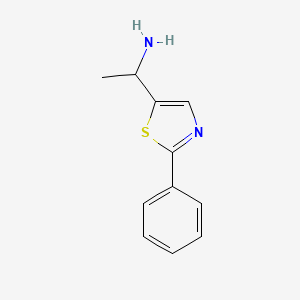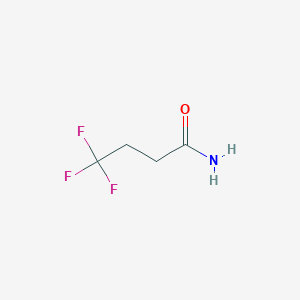
4,4,4-Trifluorobutanamide
概要
説明
4,4,4-Trifluorobutanamide is a useful research chemical1. It has the molecular formula C4H6F3NO2.
Synthesis Analysis
N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate3.
Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluorobutanamide is C4H6F3NO2. The average mass is 141.092 Da and the monoisotopic mass is 141.040146 Da2.
Chemical Reactions Analysis
The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involves the reaction of 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutanamide are not explicitly mentioned in the retrieved papers.科学的研究の応用
Synthesis and Characterization
4,4,4-Trifluorobutanamide and its derivatives are often synthesized for various research applications. For instance, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized and characterized using a range of analytical techniques including IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis. This synthesis process highlights the compound's relevance in chemical research and its potential for further applications in material sciences or pharmaceuticals (Manojkumar et al., 2013).
Hydroformylation Studies
In the realm of organic synthesis, 4,4,4-trifluorobutanal, a derivative of 4,4,4-Trifluorobutanamide, was successfully synthesized through Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This study underscores the compound's utility in catalytic processes, potentially paving the way for its application in the production of more complex organic compounds (Ohtsuka et al., 2014).
Medicinal Chemistry
The trifluoromethyl group, closely related to 4,4,4-Trifluorobutanamide, is significant in medicinal chemistry. It's utilized in a range of pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and more. The review by Jeschke, Baston, & Leroux (2007) delves into the application areas of trifluoromethylated pharmaceuticals, highlighting the profound influence of fluorine atoms in life science-oriented research (Jeschke et al., 2007).
Bioorthogonal Chemistry
In a study on bioorthogonal chemistry, a cancer-imaging probe containing a trifluoroborate, related to 4,4,4-Trifluorobutanamide, was used to trigger pyroptosis selectively in tumour cells in mice. This innovative approach in chemical biology underscores the compound's potential in enhancing antitumour immunity and medical imaging applications (Wang et al., 2020).
Safety And Hazards
4,4,4-Trifluorobutanamide may cause respiratory irritation and skin irritation. It also causes serious eye irritation4. It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes4.
将来の方向性
The future directions for 4,4,4-Trifluorobutanamide are not explicitly mentioned in the retrieved papers. However, given its utility as a research chemical1, it could potentially be used in a variety of research applications.
Please note that this information is based on the available resources and there might be additional information in other resources. Always handle chemicals with appropriate safety measures.
特性
IUPAC Name |
4,4,4-trifluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBAAFBONJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361539 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanamide | |
CAS RN |
461-34-7 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

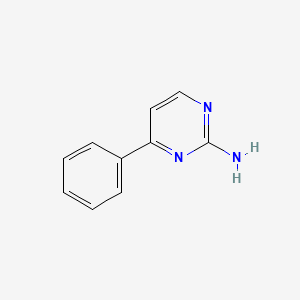
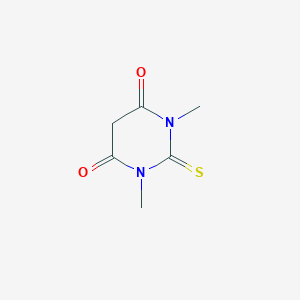
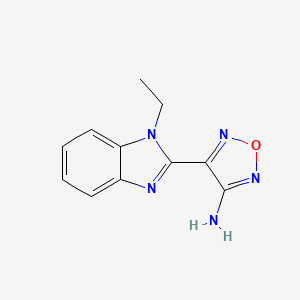
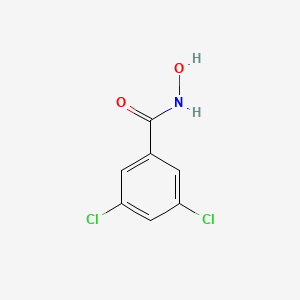
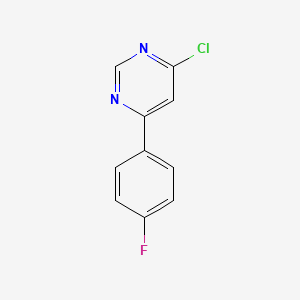
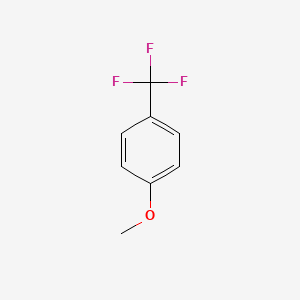
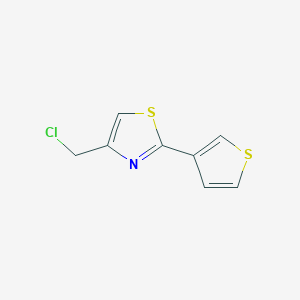
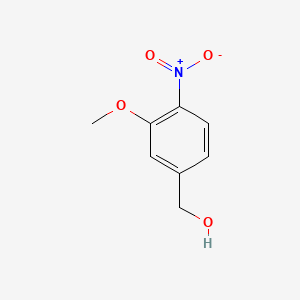
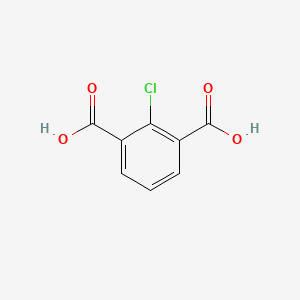
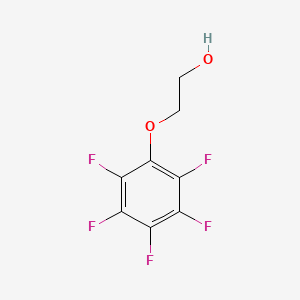
![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)

